molecular formula C18H22N2O4S B4171260 N-(2,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide

N-(2,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide

Cat. No.: B4171260
M. Wt: 362.4 g/mol
InChI Key: LCIDYUGAILZTJK-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes both aromatic and sulfonyl groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dimethylphenylamine with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then coupled with alanine or its derivatives using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings in the compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br~2~) or nitric acid (HNO~3~), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH~3~).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings may yield quinones, while reduction of the sulfonyl group may produce sulfides or thiols.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The aromatic and sulfonyl groups in the compound play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2,5-dimethylphenyl)-N~2~-[(4-hydroxyphenyl)sulfonyl]alaninamide
  • N~1~-(2,5-dimethylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide

Uniqueness

N-(2,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-12-5-6-13(2)17(11-12)19-18(21)14(3)20-25(22,23)16-9-7-15(24-4)8-10-16/h5-11,14,20H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIDYUGAILZTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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